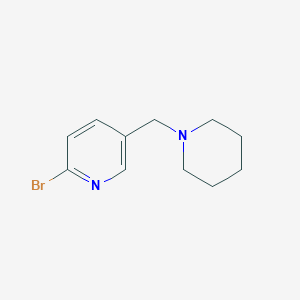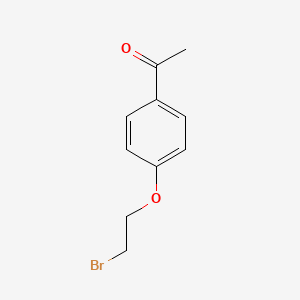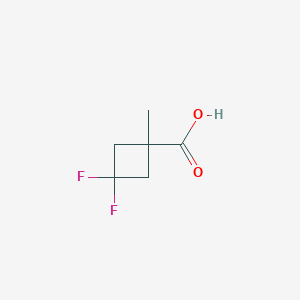
Methyl 5-Bromo-2-ethoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Bromo-2-ethoxynicotinate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Methyl 5-Bromo-2-ethoxynicotinate and its derivatives have been explored for their antiviral properties. One study synthesized derivatives of 2,4-diaminopyrimidine, showing marked inhibition of retrovirus replication in cell culture. Notably, certain 5-substituted derivatives exhibited significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Antibacterial Properties
Compounds structurally related to this compound, specifically bromophenols isolated from marine algae, have shown promising antibacterial activity. A particular study isolated such compounds from Rhodomela confervoides, and they exhibited considerable activity against various bacterial strains (Xu et al., 2003).
Synthetic Chemistry and Material Science
The compound and its related structures have been utilized in synthetic chemistry for the development of novel materials and substances. For instance, derivatives have been used in the synthesis of porphyrins, complex organic polymers with applications ranging from catalysis to photodynamic therapy (Harris et al., 1966).
Antioxidant Activity
Marine-derived bromophenols, structurally related to this compound, have been found to possess significant antioxidant activity. One study highlighted the potential of these compounds in preventing oxidative deterioration of food, suggesting their inclusion in food products to maintain quality and extend shelf life (Li et al., 2011).
Safety and Hazards
“Methyl 5-Bromo-2-ethoxynicotinate” has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Mechanism of Action
Target of Action
Methyl 5-Bromo-2-ethoxynicotinate is a methyl ester of niacin . Niacin, also known as vitamin B3, plays a crucial role in cellular metabolism. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous biological processes, including cellular respiration, DNA repair, and cell signaling .
Mode of Action
Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels and increases blood flow. This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
The compound’s action on the prostaglandin D2 pathway leads to peripheral vasodilation, enhancing local blood flow at the site of application . This can have downstream effects on nutrient delivery and waste removal in the local tissue, potentially influencing cellular health and function.
Result of Action
The primary result of this compound’s action is increased local blood flow due to peripheral vasodilation . This can lead to a warming sensation and potential relief from muscle and joint pain .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures. Additionally, the compound’s action may be influenced by the local tissue environment, including factors such as pH, the presence of other biochemicals, and the health status of the local cells.
Biochemical Analysis
Biochemical Properties
Methyl 5-Bromo-2-ethoxynicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of nicotinic acetylcholine receptors, which play a critical role in neurotransmission and cellular communication . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and metabolic disturbances. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, leading to changes in their bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and enzyme activity, respectively.
Properties
IUPAC Name |
methyl 5-bromo-2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKICBAPXKRKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)
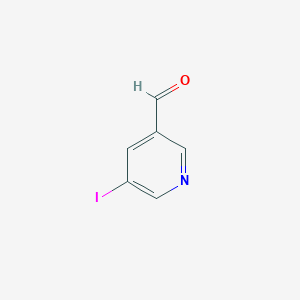


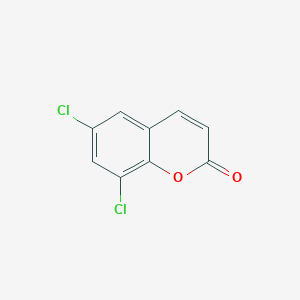
![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
